2-Hydroxy-4,6-dipropoxybenzaldehyde
Overview
Description
2-Hydroxy-4,6-dipropoxybenzaldehyde: is an organic compound with the molecular formula C13H18O4 It is characterized by the presence of two propoxy groups attached to a benzaldehyde ring, along with a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,6-dipropoxybenzaldehyde typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2,4,6-trihydroxybenzaldehyde+2 propyl bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,6-dipropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Hydroxy-4,6-dipropoxybenzoic acid.
Reduction: 2-Hydroxy-4,6-dipropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4,6-dipropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dipropoxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The propoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of propoxy groups.
2,4-Dihydroxybenzaldehyde: Lacks the propoxy groups, leading to different chemical properties.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Common flavoring agent with a similar aldehyde group but different substitution pattern.
Uniqueness
2-Hydroxy-4,6-dipropoxybenzaldehyde is unique due to the presence of two propoxy groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs
Biological Activity
2-Hydroxy-4,6-dipropoxybenzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C13H18O4
- CAS Number : 21325556
- SMILES Notation : CCCOC1=CC(=C(C(=C1)OCCC)C=O)O
Antioxidant Properties
Research indicates that compounds similar in structure to this compound exhibit significant antioxidant activity. These compounds can neutralize free radicals and reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The antioxidant mechanism typically involves the donation of hydrogen atoms to free radicals, which stabilizes them and prevents cellular injury.
Cytotoxicity and Cell Viability
Studies have assessed the cytotoxic effects of various benzaldehyde derivatives on cancer cell lines. Although direct data on this compound is scarce, the general trend indicates that such compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : It may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
- Gene Expression Modulation : Similar compounds have been shown to affect the expression of genes related to oxidative stress and inflammation.
- Biofilm Inhibition : Compounds with similar structures have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing infections.
Data Table: Biological Activities of Related Compounds
Compound Name | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
---|---|---|---|---|
2-Hydroxy-4-methoxybenzaldehyde | Moderate | Effective against P. mirabilis | Low | Biofilm inhibition, enzyme modulation |
2-Hydroxy-4-propoxybenzaldehyde | High | Limited data | Moderate | Antioxidant activity |
2-Hydroxy-4,6-dimethoxybenzaldehyde | High | Effective against various pathogens | Moderate | Free radical scavenging |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of benzaldehyde derivatives, it was found that compounds similar to this compound exhibited significant inhibition of biofilm formation in Proteus mirabilis. The results were corroborated by microscopy analyses showing reduced biofilm density upon treatment with these compounds.
Case Study 2: Cytotoxic Effects on Cancer Cells
A comparative study involving various benzaldehyde derivatives indicated that those with hydroxyl groups showed enhanced cytotoxicity towards human cancer cell lines while maintaining low toxicity towards normal cells. This suggests a potential therapeutic application for derivatives like this compound in cancer treatment.
Properties
IUPAC Name |
2-hydroxy-4,6-dipropoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-5-16-10-7-12(15)11(9-14)13(8-10)17-6-4-2/h7-9,15H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEJIFIPSQCTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)OCCC)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612444 | |
Record name | 2-Hydroxy-4,6-dipropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834885-08-4 | |
Record name | 2-Hydroxy-4,6-dipropoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834885-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4,6-dipropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dipropoxysalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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